molecular formula C7H4BrClO3 B2757953 3-Bromo-2-chloro-6-hydroxybenzoic acid CAS No. 1936553-19-3

3-Bromo-2-chloro-6-hydroxybenzoic acid

Cat. No.: B2757953
CAS No.: 1936553-19-3
M. Wt: 251.46
InChI Key: HANLZQUICPDPMV-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Benzoic Acid Research

The systematic study of halogenated benzoic acids began in the late 19th century with investigations into electrophilic aromatic substitution mechanisms. Early work by Pope and Wood demonstrated that hydroxybenzoic acids undergo unexpected ipso-halogenation under strong acidic conditions, leading to polyhalogenated phenolic products rather than simple decarboxylation. This observation laid the groundwork for understanding the competitive pathways in halogenation reactions of aromatic carboxylic acids.

The Hunsdiecker–Borodin reaction, first reported in 1939, marked a pivotal advancement by enabling direct conversion of silver carboxylate salts to alkyl halides through radical-mediated decarboxylation. While initially limited to aliphatic systems, subsequent modifications allowed partial applicability to aromatic substrates. For 3-bromo-2-chloro-6-hydroxybenzoic acid, these historical developments explain the challenges in achieving regioselective halogenation while preserving the carboxylic acid functionality.

Position in the Field of Halogenated Salicylic Derivatives

As a trihalogenated derivative of salicylic acid (2-hydroxybenzoic acid), this compound occupies a unique niche in medicinal chemistry and materials science. The hydroxyl group at position 6 creates an intramolecular hydrogen bond with the carboxylic acid moiety, mimicking the structural motif found in acetylated salicylic acid derivatives while introducing halogen-induced electronic effects.

Comparative analysis with related compounds reveals distinct properties:

Compound Substituents Dipole Moment (D) Log P
Salicylic acid 2-OH, 1-COOH 2.45 2.26
5-Bromosalicylic acid 2-OH, 5-Br, 1-COOH 3.18 2.89
3-Br-2-Cl-6-OH-BA 3-Br, 2-Cl, 6-OH, 1-COOH 4.02 3.15

This enhanced polarity and lipophilicity profile expands potential applications in metal-organic framework synthesis and as a ligand in transition metal catalysis.

Research Evolution and Current Significance

Modern synthetic approaches to 3-bromo-2-chloro-6-hydroxybenzoic acid leverage advances in:

  • Directed ortho-metallation : Using temporary directing groups to achieve precise halogen placement
  • Flow chemistry : Enabling safer handling of gaseous halogenating agents like Cl₂ and Br₂
  • Computational modeling : DFT calculations predict optimal reaction pathways for minimizing dehalogenation side reactions

Recent studies highlight its utility as:

  • A precursor for synthesizing heterocyclic compounds through cyclization reactions
  • A monomer in thermally stable polyesters through condensation polymerization
  • A template for designing enzyme inhibitors targeting bacterial dihydrofolate reductase

Ongoing research focuses on optimizing atom economy in its synthesis, with current methods achieving 68-72% yields through iterative halogenation of protected salicylic acid derivatives.

Taxonomy within Organic Halogen Chemistry

The compound's classification follows IUPAC guidelines for polyhalogenated aromatics:

Primary Classification :

  • Class : Aryl halides (C₆ aromatic system with direct C-X bonds)
  • Subclass : Trisubstituted benzoic acids

Structural Taxonomy :

  • By Hybridization :
    • sp²-Hybridized Carbons: All ring carbons maintain aromatic conjugation
    • sp³-Hybridized Carbon: Carboxylic acid carbon (C1)
  • By Halogen Type :

    • Bromine (Electrophilic substituent - σp⁺ = +0.26)
    • Chlorine (Moderately deactivating - σp = +0.23)
  • By Functional Group Arrangement :

    • Ortho chlorine (C2) to carboxylic acid
    • Meta bromine (C3) relative to hydroxyl
    • Para hydroxyl (C6) to bromine

This taxonomy places the compound in a specialized category of polyhalogenated hydroxybenzoic acids with adjacent electron-withdrawing groups, creating unique electronic environments for studying charge-transfer complexes and supramolecular interactions.

The compound's reactivity profile follows established patterns for halogenated aromatics:

  • Electrophilic Substitution : Favored at positions activated by hydroxyl group (C4 and C6)
  • Nucleophilic Aromatic Substitution : Requires strong electron-withdrawing groups for activation
  • Radical Reactions : Halogen atoms participate in chain-transfer processes during polymerization

Properties

IUPAC Name

3-bromo-2-chloro-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANLZQUICPDPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-hydroxybenzoic acid typically involves the bromination and chlorination of 6-hydroxybenzoic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 3-Bromo-2-chloro-6-hydroxybenzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Scientific Research Applications

3-Bromo-2-chloro-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Bromo-6-chloro-2-methoxybenzoic Acid (CAS 1823566-09-1)
  • Molecular Formula : C₈H₆BrClO₃.
  • Key Differences : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at position 2.
  • Implications: Solubility: Methoxy reduces polarity, lowering water solubility compared to the hydroxylated target compound. Reactivity: Methoxy is less acidic (pKa ~10 vs. ~8–9 for phenolic -OH) and acts as an electron-donating group, altering electrophilic substitution patterns .
2-Bromo-6-chlorobenzoic Acid (CAS 93224-85-2)
  • Molecular Formula : C₇H₄BrClO₂.
  • Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to accessible halogen positions .
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid (CAS 62176-35-6)
  • Molecular Formula : C₁₄H₁₀BrClO₃.
  • Key Differences : Bulky benzyloxy group at position 2 and bromine at position 3.
  • Implications :
    • Steric Effects : The benzyloxy group hinders interactions at the aromatic core, reducing reactivity in planar binding sites.
    • Biological Relevance : Such derivatives are explored as intermediates in drug synthesis for anti-inflammatory or antimicrobial agents .

Physicochemical and Reactivity Comparison

Table 1: Comparative Data for Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Notes
3-Bromo-2-chloro-6-hydroxybenzoic acid C₇H₄BrClO₃ 265.47 -OH (6), -Br (3), -Cl (2) Not reported High acidity; prone to electrophilic substitution at position 4
3-Bromo-6-chloro-2-methoxybenzoic acid C₈H₆BrClO₃ 281.49 -OCH₃ (2), -Br (3), -Cl (6) Not reported Methoxy enhances lipophilicity; stable under basic conditions
2-Bromo-6-chlorobenzoic acid C₇H₄BrClO₂ 235.46 -Br (2), -Cl (6) Not reported Used in palladium-catalyzed couplings
2-Bromo-3-nitrobenzoic acid C₇H₄BrNO₄ 246.02 -NO₂ (3), -Br (2) 85 Nitro group directs meta substitution in reactions

Stability and Hazard Profiles

  • 3-Bromo-2-chloro-6-hydroxybenzoic Acid : Hydroxyl group may increase susceptibility to oxidation; requires storage at 4–8°C (inferred from analogues in ).
  • Methoxy Analogue : Classified with hazard statements H315/H319/H335 (skin/eye irritation, respiratory irritation) .
  • 6-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS 935534-45-5) : Similar hazards; first-aid measures include rinsing eyes with water for 15 minutes .

Biological Activity

3-Bromo-2-chloro-6-hydroxybenzoic acid (C7H4BrClO3) is a halogenated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound's unique structure, featuring bromine and chlorine substituents along with a hydroxyl group, suggests various interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

3-Bromo-2-chloro-6-hydroxybenzoic acid is characterized by:

  • Molecular Formula : C7H4BrClO3
  • Functional Groups : Hydroxyl (-OH), carboxylic acid (-COOH), bromine (Br), and chlorine (Cl).

The presence of these functional groups allows the compound to participate in various chemical reactions, including nucleophilic substitutions and esterifications, which can influence its biological activity.

The biological activity of 3-Bromo-2-chloro-6-hydroxybenzoic acid is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the halogen atoms can engage in halogen bonding. These interactions may modulate enzyme activities and receptor functions, leading to diverse biological effects such as antimicrobial and anti-inflammatory properties.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds similar to 3-bromo-2-chloro-6-hydroxybenzoic acid exhibit significant antimicrobial properties against a range of pathogens. For instance, studies on related compounds have shown strong inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus . The minimal inhibitory concentrations (MICs) for these compounds often fall within low ranges, suggesting potent antibacterial activity.

2. Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

3. Cancer Research
Recent investigations have also looked into the role of halogenated benzoic acids in cancer therapy. Specifically, the interactions of such compounds with oncogenic pathways have been studied, highlighting their potential as therapeutic agents against tumors driven by MYC oncogenes .

Case Study 1: Antimicrobial Efficacy

A study evaluating various hydroxybenzoic acids demonstrated that derivatives like 3-bromo-2-chloro-6-hydroxybenzoic acid exhibited significant antibacterial activity against S. aureus and Pseudomonas aeruginosa. The results indicated an MIC value as low as 15.62 µg/mL for certain derivatives .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment, researchers assessed the impact of 3-bromo-2-chloro-6-hydroxybenzoic acid on human cell lines exposed to inflammatory stimuli. The results showed a marked decrease in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial Activity (MIC)Notes
3-Bromo-2-chloro-6-hydroxybenzoic acidBr, Cl, OH on benzene ring15.62 µg/mLSignificant antibacterial properties
2-Hydroxybenzoic acidOnly -OH group31.25 µg/mLLess potent than halogenated variants
4-ChlorophenolCl substituent only62.5 µg/mLModerate antibacterial activity

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-chloro-6-hydroxybenzoic acid?

Methodological Answer: The synthesis typically involves sequential halogenation and hydroxylation steps. For example:

  • Bromination/Chlorination : Start with 2-chloro-6-hydroxybenzoic acid. Use brominating agents (e.g., Br₂ with FeBr₃ as a catalyst) to introduce bromine at position 3. Control reaction temperature (60–80°C) to avoid over-halogenation .
  • Purification : Recrystallization in ethanol/water mixtures improves purity. Monitor by thin-layer chromatography (TLC) using silica plates and UV detection .
  • Validation : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and IR spectroscopy (broad -OH stretch at ~3200 cm⁻¹) .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. Data collection requires single crystals grown via slow evaporation (e.g., in DMSO/water) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻ peak at m/z 268.89).
  • Elemental Analysis : Validate C, H, Br, Cl, and O percentages (±0.3% deviation) .

Advanced Research Questions

Q. How can contradictions in reaction yields from different halogenation methods be resolved?

Methodological Answer: Discrepancies often arise from competing substitution pathways. To address this:

  • Comparative Analysis : Test bromination with alternative catalysts (e.g., NBS vs. Br₂/FeBr₃) under inert atmospheres. Monitor intermediates via 1H NMR^1 \text{H NMR}.
  • Kinetic Studies : Use HPLC to track reaction progress. For example, FeBr₃-catalyzed bromination may favor para-substitution impurities at higher temperatures .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. acetic acid) to stabilize intermediates and reduce side reactions .

Q. What is the compound’s potential role in enzyme inhibition studies?

Methodological Answer: The hydroxyl and halogen groups make it a candidate for probing enzyme active sites. For example:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Focus on hydrogen bonding (hydroxyl group) and halogen bonding (Br/Cl) .
  • In Vitro Assays : Test inhibition of α-2 adrenoceptors or HIV-1 entry using HEK293 cells. Compare IC₅₀ values with structurally similar probes (e.g., 3-Bromo-6-hydroxy-2-methylbenzoic acid, which shows IC₅₀ = 12 µM for α-2 adrenoceptors) .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations guide reaction design:

  • Electrophilicity Analysis : Calculate Fukui indices (Gaussian 09) to identify reactive sites. The bromine atom (f⁻ = 0.15) is more susceptible to Suzuki-Miyaura coupling than chlorine (f⁻ = 0.09) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS. Higher solvation stabilizes transition states, reducing activation energy by ~5 kcal/mol .

Data Contradiction Analysis

Q. Why do different studies report varying pKa values for this compound?

Methodological Answer: Discrepancies arise from solvent effects and measurement techniques:

  • Potentiometric Titration : Conduct titrations in 0.1 M KCl (25°C) to standardize ionic strength. Compare with UV-Vis spectrophotometric methods (e.g., pKa ~2.8 for -COOH group) .
  • Computational Validation : Use ChemAxon’s MarvinSketch to predict pKa (expected range: 2.5–3.1). Deviations >0.3 units suggest experimental artifacts (e.g., impurities) .

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